Mass Spectrometric Differentiation: +6 Da Mass Shift for Unambiguous Analyte Tracking
Nerol-d6 provides a definitive +6 Da mass shift relative to unlabeled nerol (molecular weight difference: 160.29 g/mol vs. 154.25 g/mol for unlabeled nerol), enabling unambiguous differentiation and quantification in mass spectrometry without spectral overlap . This mass difference is critical for avoiding 'cross-contribution' of ion intensities, a common issue when using less extensively labeled standards (e.g., +2 Da or +3 Da) where isotopic peaks from the analyte and internal standard can interfere [1].
| Evidence Dimension | Molecular weight (mass shift in MS) |
|---|---|
| Target Compound Data | 160.29 g/mol (+6 Da vs. unlabeled nerol) |
| Comparator Or Baseline | Unlabeled Nerol: 154.25 g/mol; Nerol-d2: 156.26 g/mol (+2 Da) |
| Quantified Difference | +6 Da shift (Target) vs. +2 Da shift (comparator) |
| Conditions | Mass spectrometry, theoretical and empirical basis for internal standard selection |
Why This Matters
The +6 Da mass shift ensures a higher degree of analytical specificity, reducing the risk of false positives or inaccurate quantification due to spectral overlap.
- [1] Lin, D. L., et al. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. J Anal Toxicol, 2000, 24(4), 275-80. View Source
